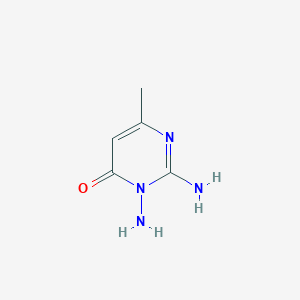

2,3-Diamino-6-methylpyrimidin-4(3h)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 2,3-diamino-6-methylpyrimidin-4(3h)-one, such as arylsulfonylated 2-amino-6-methylpyrimidin derivatives, involves the formation of various non-covalent interactions contributing to their structural stabilities. These processes are confirmed through X-ray diffraction techniques and are complemented by quantum chemical insights to understand the structural and property nuances of the synthesized compounds (Ali et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3-diamino-6-methylpyrimidin-4(3h)-one, such as 2-amino-6-methylpyrimidin derivatives, showcases the presence of 1H- and 3H-tautomers within the same crystal, linked by hydrogen bonds resembling a Watson-Crick C-G base pair. This structural aspect is crucial for understanding the compound's behavior and interactions in various environments (Gerhardt et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving derivatives of 2,3-diamino-6-methylpyrimidin-4(3h)-one, particularly focusing on their regioselectivity in methylation, highlight the significant impact of the solvent and presence of inorganic bases on the outcome. These reactions underpin the importance of the oxygen atom's role in hydrogen bonding and its coordination to metal cations, affecting regioselectivity and the formation of N3-and O-methyl isomers (Erkin & Krutikov, 2006).

Physical Properties Analysis

The analysis of physical properties, particularly the crystalline structures of similar compounds, offers insights into their stability and interactions. The crystal structure investigations reveal the presence of various tautomers and their implications for hydrogen bonding and molecular packing, which are fundamental for understanding the compound's behavior in different conditions (Sutton & Cody, 1988).

Chemical Properties Analysis

Investigating the chemical properties of 2,3-diamino-6-methylpyrimidin-4(3h)-one and its derivatives involves understanding the effect of hydration on prototropic tautomerism. This analysis reveals the equilibrium between different tautomeric forms and how the medium's polarity can influence this equilibrium, highlighting the compound's reactive and interaction potential in various chemical environments (Erkin & Krutikov, 2005).

Applications De Recherche Scientifique

Regioselectivity in Methylation

2,3-Diamino-6-methylpyrimidin-4(3h)-one exhibits high regioselectivity in methylation at the N3 atom in various media, including water and ethanol. The presence of inorganic bases, oxygen atom participation in hydrogen bonding, and coordination to metal cation play crucial roles in this process. Aprotic solvents like dimethylformamide, which solvate cations, reduce regioselectivity, resulting in a mix of N3-and O-methyl isomers (Erkin & Krutikov, 2006).

Crystal Structure Analysis

Crystal structure analysis of lipophilic antifolates related to 2,3-diamino-6-methylpyrimidin-4(3h)-one has been conducted. This research provides insights into the molecular packing and crystallography of such compounds, enhancing our understanding of their physical and chemical properties (Sutton & Cody, 1988).

Tautomeric Preferences and Pseudopolymorphs

Studies on the tautomeric preferences of pyrimidin-4-one derivatives, including 2,3-diamino-6-methylpyrimidin-4(3h)-one, have been conducted. This research examines how these derivatives form various structures and their interactions in cocrystals with complementary functional groups. Understanding these properties is crucial in fields like crystallography and material science (Gerhardt, Tutughamiarso, & Bolte, 2011).

Interaction with Histamine Receptors

In a study exploring the binding affinity of compounds containing derivatives of 2,3-diamino-6-methylpyrimidin-4(3h)-one to histamine receptors, the compound showed potential as a ligand for human histamine H3 receptors. This finding is significant in the development of new therapeutic agents (Sadek et al., 2014).

Hydration and Tautomerism

The hydration of 2,3-diamino-6-methylpyrimidin-4(3h)-one leads to an equilibrium mixture of different tautomers. This phenomenon is vital in understanding the chemical behavior of pyrimidine derivatives in various solvents and could have implications in fields like organic chemistry and pharmacology (Erkin & Krutikov, 2005).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . It is recommended to refer to the MSDS for complete safety information .

Propriétés

IUPAC Name |

2,3-diamino-6-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-2-4(10)9(7)5(6)8-3/h2H,7H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNMOAIBTPNUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956918 | |

| Record name | 3-Amino-2-imino-6-methyl-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diamino-6-methylpyrimidin-4(3h)-one | |

CAS RN |

35523-64-9 | |

| Record name | 3-Amino-2-imino-6-methyl-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)